
1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Descripción general
Descripción
1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as BPNMP and has a molecular formula of C12H12BrN3O3. BPNMP has been synthesized through several methods and has shown potential for various scientific applications. In
Mecanismo De Acción
The mechanism of action of BPNMP is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. BPNMP has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects
BPNMP has been shown to have several biochemical and physiological effects. In vitro studies have shown that BPNMP inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In animal studies, BPNMP has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPNMP in lab experiments is its moderate to high yield and purity. It is also relatively easy to synthesize and can be obtained through several methods. However, one of the limitations of using BPNMP is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, and its toxicity in vivo is not fully understood.
Direcciones Futuras
There are several future directions for the study of BPNMP. One area of research is in the development of new drugs for the treatment of cancer and neurological disorders. BPNMP has shown potential in these areas, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Another area of research is in the study of BPNMP's toxicity and potential side effects. Further studies are needed to determine the safety of BPNMP for use in humans.
Aplicaciones Científicas De Investigación
BPNMP has been extensively studied in scientific research and has shown potential for various applications. One of the primary areas of research for BPNMP is in the development of new drugs. BPNMP has been shown to have antitumor and antimicrobial properties, making it a potential candidate for drug development. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-[(4-bromophenoxy)methyl]-3,5-dimethyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c1-8-12(16(17)18)9(2)15(14-8)7-19-11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIQKCZBQVFNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=CC=C(C=C2)Br)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190810 | |
| Record name | 1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001519-06-7 | |
| Record name | 1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B3196831.png)

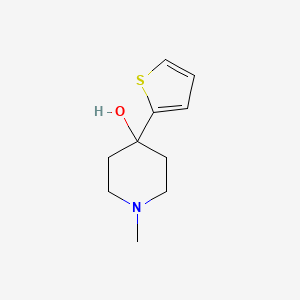
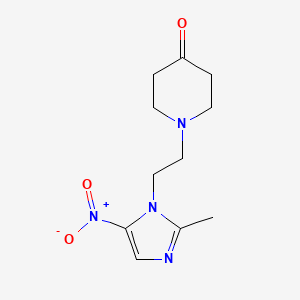

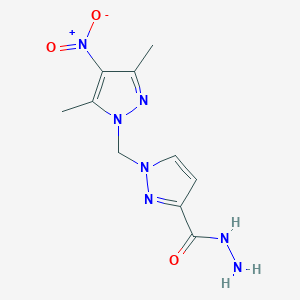
![3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B3196863.png)
![[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine](/img/structure/B3196867.png)
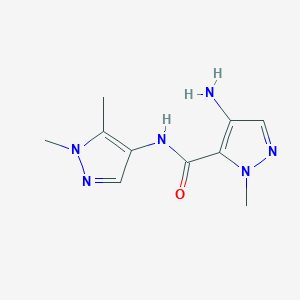
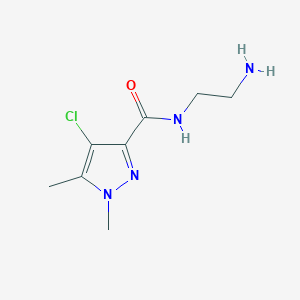
![4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde](/img/structure/B3196912.png)
